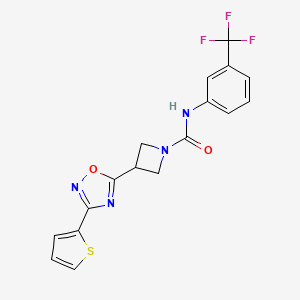
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a novel synthetic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews recent findings related to the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H16F3N3O2S, with a molecular weight of approximately 395.4 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and an azetidine carboxamide group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Recent studies have shown that derivatives of oxadiazoles can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance:
- Apoptosis Induction : The compound has been shown to increase the expression levels of pro-apoptotic factors such as p53 and caspase-3 in cancer cell lines. This suggests that it may promote programmed cell death in malignant cells .
- Enzyme Inhibition : It exhibits inhibitory activity against enzymes like EGFR and Src kinase, which are crucial for tumor growth and metastasis. The IC50 values for these targets are reported to be in the low micromolar range, indicating potent inhibitory effects .
Anticancer Activity
Table 1 summarizes the antiproliferative effects of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-468 (Breast) | 0.67 | 90.47 |
| HCT-116 (Colon) | 0.80 | 81.58 |
| PC-3 (Prostate) | 0.87 | 84.32 |
| K-562 (Leukemia) | 0.95 | 84.83 |
These values indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, outperforming some standard chemotherapeutics .
Mechanistic Studies
Molecular docking studies have provided insights into the binding affinities of the compound with its target proteins. For example, it shows strong hydrophobic interactions with amino acid residues in the active sites of EGFR and Src kinase, which may explain its inhibitory potency .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Xenograft Models : In a study using xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment .
- Synergistic Effects : When combined with existing chemotherapeutics like doxorubicin, the compound demonstrated synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with higher doses of traditional drugs .
Eigenschaften
IUPAC Name |
3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S/c18-17(19,20)11-3-1-4-12(7-11)21-16(25)24-8-10(9-24)15-22-14(23-26-15)13-5-2-6-27-13/h1-7,10H,8-9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSBNMTWPGRXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













